![molecular formula C12H14Cl2O B15326986 [1-(2,4-Dichlorophenyl)cyclopentyl]methanol CAS No. 61023-77-6](/img/structure/B15326986.png)
[1-(2,4-Dichlorophenyl)cyclopentyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2,4-Dichlorophenyl)cyclopentyl]methanol: is an organic compound with the molecular formula C12H14Cl2O It is characterized by the presence of a cyclopentyl ring substituted with a 2,4-dichlorophenyl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dichlorophenyl)cyclopentyl]methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopentylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(2,4-Dichlorophenyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopentyl derivatives with varying degrees of saturation.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopentyl derivatives.
Substitution: Formation of substituted cyclopentyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry:
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [1-(2,4-Dichlorophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
[1-(2,4-Dichlorophenyl)cyclopentanemethanamine: A related compound with an amine group instead of a methanol group.
[1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile: A compound with a nitrile group, showing different reactivity and applications.
Uniqueness:
- The presence of the methanol group in [1-(2,4-Dichlorophenyl)cyclopentyl]methanol provides unique reactivity, allowing for a variety of chemical transformations.
- Its specific structure and functional groups make it a valuable intermediate in organic synthesis and potential applications in various fields.
Eigenschaften
CAS-Nummer |
61023-77-6 |
|---|---|
Molekularformel |
C12H14Cl2O |
Molekulargewicht |
245.14 g/mol |
IUPAC-Name |
[1-(2,4-dichlorophenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H14Cl2O/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7,15H,1-2,5-6,8H2 |
InChI-Schlüssel |
XJRIFPPLUIYHPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CO)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


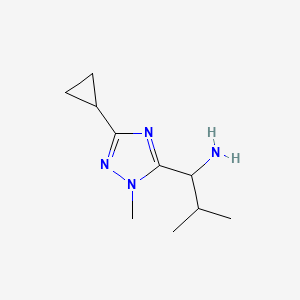

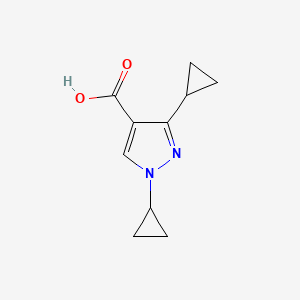

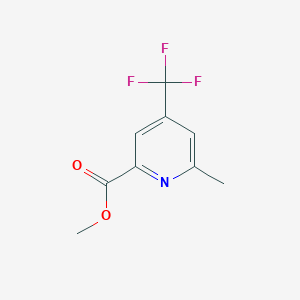
![tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate](/img/structure/B15326956.png)
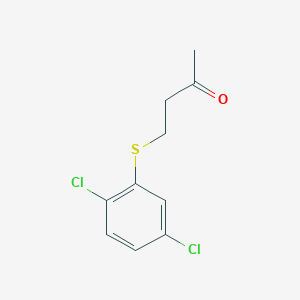
![3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane](/img/structure/B15326976.png)
![3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B15326981.png)

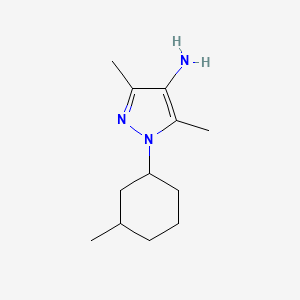

![2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B15327004.png)

